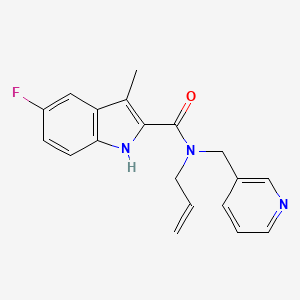![molecular formula C15H16N2O2 B5309933 N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
N-[1-(4-methoxyphenyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]nicotinamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in 1982 by a team of scientists led by David Lodge at Merck & Co. The compound has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-[1-(4-methoxyphenyl)ethyl]nicotinamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-[1-(4-methoxyphenyl)ethyl]nicotinamide has been shown to have a variety of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), a process that is essential for learning and memory. N-[1-(4-methoxyphenyl)ethyl]nicotinamide has also been shown to induce neurotoxicity, which is thought to be due to the excessive accumulation of calcium ions within the neuron.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]nicotinamide in lab experiments is its potency as an NMDA receptor antagonist. This allows for the selective blockade of the receptor without affecting other neurotransmitter systems. However, the compound's potency can also be a limitation, as it can induce neurotoxicity at high concentrations.
List of
Orientations Futures
1. Development of more selective NMDA receptor antagonists that do not induce neurotoxicity.
2. Investigation of the role of the NMDA receptor in other physiological and pathological processes.
3. Examination of the potential therapeutic applications of NMDA receptor antagonists in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
4. Study of the interactions between the NMDA receptor and other neurotransmitter systems.
5. Development of new techniques for the delivery of NMDA receptor antagonists to specific regions of the brain.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxyphenyl)ethyl]nicotinamide involves the condensation of 1-(4-methoxyphenyl)ethylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]nicotinamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. The compound has been shown to be particularly useful in studying the mechanisms of neuronal plasticity, learning, and memory.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(12-5-7-14(19-2)8-6-12)17-15(18)13-4-3-9-16-10-13/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBINRKLQWICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5309898.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5309900.png)
![N-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}acetamide](/img/structure/B5309902.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5309910.png)
![2-(4-pyridinyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5309916.png)
![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)